molecular formula C21H14ClN3O2 B12881806 4-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide CAS No. 858118-33-9

4-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide

Cat. No.: B12881806
CAS No.: 858118-33-9
M. Wt: 375.8 g/mol
InChI Key: OAXCWXZXFBFGSF-UHFFFAOYSA-N
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Description

4-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide is a complex organic compound that features a pyrrolo[2,3-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the 4-chlorobenzoyl group and the benzamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

4-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide is unique due to its specific combination of functional groups and core structure

Properties

CAS No.

858118-33-9

Molecular Formula

C21H14ClN3O2

Molecular Weight

375.8 g/mol

IUPAC Name

4-[3-(4-chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide

InChI

InChI=1S/C21H14ClN3O2/c22-16-7-5-13(6-8-16)19(26)18-11-25-21-17(18)9-15(10-24-21)12-1-3-14(4-2-12)20(23)27/h1-11H,(H2,23,27)(H,24,25)

InChI Key

OAXCWXZXFBFGSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(NC=C3C(=O)C4=CC=C(C=C4)Cl)N=C2)C(=O)N

Origin of Product

United States

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